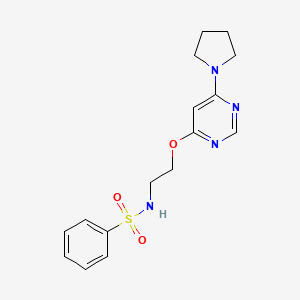

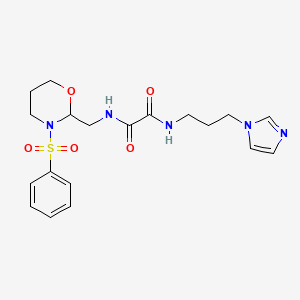

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been studied for its potential use in various scientific research applications. XNT is a xanthene derivative that has been shown to have neuroprotective effects and has been investigated for its potential use in treating various neurological disorders.

Scientific Research Applications

Electrophilic Amination in Amino Acid Derivatives

A study highlighted the utility of electrophilic amination, demonstrating efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives from amino acids. This process accommodates various functional groups, underscoring the compound's versatility in synthesizing complex molecules (Hannachi et al., 2004).

Antitumor Agents Synthesis

Research on imidazotetrazines revealed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, indicating potential as broad-spectrum antitumor agents. This study explored the compound's role in creating prodrug modifications for leukemia treatments (Stevens et al., 1984).

Novel Arylazothiazole Disperse Dyes

Innovative research synthesized heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridazine derivatives, showcasing their application in dyeing polyester fibers and evaluating their antimicrobial and antitumor activities. This work signifies the compound's potential in developing sterile and biologically active fabrics (Khalifa et al., 2015).

Microwave-Assisted Condensation Reactions

Another study utilized microwave-assisted reactions for the synthesis of pyridazinone derivatives, highlighting a solvent-free method to enhance yields and reduce reaction times. This technique emphasizes the compound's applicability in creating various heterocyclic compounds efficiently (Al‐Zaydi & Borik, 2007).

Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives

Research focused on synthesizing a novel class of pyridazin-3-one derivatives, offering a general route for creating fused azines and investigating their potential utility in further synthetic applications. This study underlines the structural versatility and synthetic potential of the compound (Ibrahim & Behbehani, 2014).

properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-19-11-5-13-23-24(19)14-6-12-22-21(26)20-15-7-1-3-9-17(15)27-18-10-4-2-8-16(18)20/h1-5,7-11,13,20H,6,12,14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJUJKYEGDNKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2450250.png)

![Ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2450252.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2450257.png)

![Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate](/img/structure/B2450260.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B2450268.png)

![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)